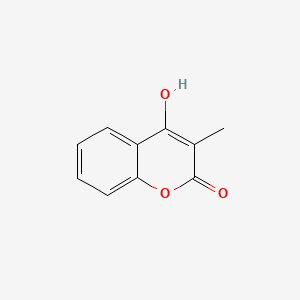

4-Hydroxy-3-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

15074-17-6 |

|---|---|

Formule moléculaire |

C10H8O3 |

Poids moléculaire |

176.171 |

Nom IUPAC |

4-hydroxy-3-methylchromen-2-one |

InChI |

InChI=1S/C10H8O3/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5,11H,1H3 |

Clé InChI |

RBZSTMCKGZFSOH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2OC1=O)O |

Synonymes |

4-HYDROXY-3-METHYL-CHROMEN-2-ONE |

Origine du produit |

United States |

Synthetic Methodologies for 4 Hydroxy 3 Methyl 2h Chromen 2 One and Its Analogs

Classical Synthetic Pathways to the 4-Hydroxy-2H-chromen-2-one Scaffold

Traditional methods for constructing the core 4-hydroxy-2H-chromen-2-one structure have been the bedrock of coumarin (B35378) chemistry for decades. These pathways, while effective, often require harsh conditions and can generate significant waste.

Condensation Reactions with Phenolic Precursors

A fundamental and widely utilized method for synthesizing the 4-hydroxycoumarin (B602359) scaffold is the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.org For instance, the reaction of a phenol with malonic acid in the presence of a condensing agent like a mixture of anhydrous zinc chloride and phosphorus oxychloride can yield 4-hydroxycoumarin. sciepub.com Another variation involves treating a phenol with Meldrum's acid (isopropylidene malonate) under solvent-free conditions, followed by cyclization using reagents like Eaton's reagent or polyphosphoric acid. sciepub.com

The general mechanism of the Pechmann condensation involves an initial esterification or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, ortho to the hydroxyl group. The final step is a dehydration to form the pyrone ring of the coumarin. wikipedia.org

A variety of phenols and β-ketoesters can be employed, allowing for the synthesis of a diverse range of substituted 4-hydroxycoumarins. The reaction conditions can be harsh with simple phenols, but for more activated phenols like resorcinol, the reaction can proceed under milder conditions. wikipedia.org

Table 1: Examples of Condensation Reactions for 4-Hydroxycoumarin Synthesis

| Phenolic Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| Phenol | Malonic acid | Anhydrous ZnCl2, POCl3 | 4-Hydroxycoumarin | sciepub.com |

| Phenol | Meldrum's acid | Solvent-free, then Eaton's reagent or PPA | 4-Hydroxycoumarin | sciepub.com |

| Resorcinol | Ethyl acetoacetate | Acid catalyst | 7-Hydroxy-4-methylcoumarin | wikipedia.org |

| 2'-Hydroxyacetophenone | Diethyl carbonate | Base in toluene (B28343) or xylene | 4-Hydroxycoumarin | sciepub.com |

Deacylation Reactions from 3-Acyl-4-hydroxycoumarin Intermediates

Another classical route to 4-hydroxycoumarins involves the deacylation of 3-acyl-4-hydroxycoumarin intermediates. These intermediates are readily prepared through methods such as the base-catalyzed acetylation of 4-hydroxycoumarin with acetyl chloride or by reacting it with acetic acid or acetic anhydride (B1165640) in the presence of phosphorus oxychloride. nih.gov

Once the 3-acyl-4-hydroxycoumarin is obtained, the acyl group at the C-3 position can be removed to yield the parent 4-hydroxycoumarin. A simple and efficient method for this deacylation is through acid-catalyzed hydrolysis. For example, treating 3-acetyl-4-hydroxycoumarin with concentrated hydrochloric acid or sulfuric acid can produce 4-hydroxycoumarin in high yield. sciepub.comresearchgate.netsciepub.com Similarly, 3-carbethoxy-4-hydroxycoumarin can undergo acid-catalyzed hydrolysis followed by decarboxylation to afford 4-hydroxycoumarin. sciepub.comsciepub.com

This two-step approach, involving acylation followed by deacylation, provides a versatile pathway to the 4-hydroxycoumarin scaffold and allows for the introduction of various substituents on the coumarin ring prior to the final deacylation step.

Contemporary and Green Chemistry Approaches in Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of 4-hydroxycoumarin derivatives has greatly benefited from this technology, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov

The Pechmann condensation, a classical method for coumarin synthesis, can be significantly expedited using microwave irradiation. ui.ac.idrasayanjournal.co.in For example, the reaction of various phenols with ethyl acetoacetate, catalyzed by Lewis acids like SnCl2·2H2O or AlCl3, can be carried out under solvent-free conditions using a domestic microwave oven to produce 4-methylcoumarin (B1582148) derivatives. ui.ac.idrasayanjournal.co.inresearchgate.net One study reported an optimum yield of 55.25% for 7-hydroxy-4-methylcoumarin in just 260 seconds. ui.ac.idresearchgate.net

Microwave assistance has also been applied to other reactions in coumarin synthesis, such as the alkali degradation of 3-aryl-4-hydroxycoumarins to produce 2-hydroxydeoxybenzoins in water, offering a green and efficient alternative. nih.gov The use of microwave irradiation in the absence of a solvent for O-alkylation reactions of 4-hydroxycoumarin has also been reported, providing the products within minutes. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Coumarin Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method | Reference |

| Pechmann Condensation | Reflux for several hours | 260 seconds reaction time | Drastically reduced reaction time, solvent-free | ui.ac.idresearchgate.net |

| O-alkylation | Reflux in acetone (B3395972) for 16-24h | Few minutes reaction time | Shorter reaction times, operational simplicity | nih.gov |

| Condensation Reactions | Lower yields (e.g., ≤32%), column chromatography | Higher yields (up to 87%), recrystallization only | Increased yield, simplified purification | nih.gov |

Biogenic Nanoparticle-Catalyzed Synthesis

The use of nanoparticles as catalysts in organic synthesis is a rapidly growing field, offering advantages such as high catalytic activity, selectivity, and recyclability. Biogenic nanoparticles, synthesized using biological entities like plants or microorganisms, are particularly attractive due to their eco-friendly nature.

Zinc oxide (ZnO) nanoparticles synthesized using biological methods have been successfully employed as catalysts for the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. researchgate.net These reactions are often carried out under mild conditions and offer a green alternative to traditional catalysts. Another example includes the use of SnO2 nanoparticles to catalyze the Pechmann condensation between phenolic alcohols and β-ketoesters at room temperature in ethanol (B145695), as well as the synthesis of biscoumarins from 4-hydroxycoumarin and aldehydes. researchgate.net The reusability of these nanoparticle catalysts adds to the sustainability of the synthetic process.

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They have been effectively used as both solvents and catalysts in the synthesis of coumarin derivatives.

An eco-friendly protocol for the preparation of coumarin derivatives involves the use of a doubly Brønsted acidic task-specific ionic liquid, [MBSPy][HSO4], as a catalyst. nih.gov This method allows for the reaction of different substituted phenols with β-ketoesters under solvent-free conditions at room temperature, resulting in good to excellent yields and reduced reaction times. The ionic liquid catalyst can be recycled and reused multiple times, further enhancing the green credentials of this approach. nih.gov Protic ionic liquids (PILs) like triethylammonium (B8662869) hydrogen sulfate (B86663) have also been explored as catalysts for the condensation of 4-hydroxycoumarin with aromatic aldehydes to synthesize biscoumarins. researchgate.net

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. chimicatechnoacta.ru These reactions are prized for their atom economy, operational simplicity, and ability to generate diverse and complex molecular structures from simple starting materials. chimicatechnoacta.ru In the realm of coumarin chemistry, MCRs have emerged as a powerful tool for the synthesis of complex derivatives of the 4-hydroxy-3-methyl-2H-chromen-2-one scaffold. chimicatechnoacta.rursc.org

One notable MCR strategy involves the reaction of 4-hydroxycoumarin, an aldehyde, and an amine source, often catalyzed by a heterogeneous catalyst like biogenic ZnO nanoparticles. chimicatechnoacta.ruresearchgate.net This approach allows for the synthesis of a variety of benzylamino coumarin derivatives. chimicatechnoacta.ru The use of nano-catalysts in aqueous media aligns with the principles of green chemistry, offering advantages such as unique reactivity and selectivity that may not be achievable in conventional organic solvents. chimicatechnoacta.ru

Another example of an MCR is the one-pot synthesis of 2-amino-4H-chromenes. This can be achieved through the reaction of an aldehyde, malononitrile, and a C-H activated acid like 4-hydroxy-6-methyl-2-pyrone, often facilitated by a superparamagnetic nanocatalyst. sharif.edu These methods are advantageous due to their high yields, short reaction times, and the reusability of the catalyst. sharif.edu The versatility of MCRs allows for the creation of a wide array of substituted 4H-chromene derivatives by varying the starting components. frontiersin.orgnih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

The inherent reactivity of the this compound core allows for a multitude of functionalization and derivatization strategies, enabling the synthesis of a vast library of novel compounds.

Acylation Reactions (C-Acylation and O-Acylation)

Acylation of 4-hydroxycoumarins can occur at either the carbon (C-acylation) or the oxygen (O-acylation) atom, leading to different classes of derivatives. sciepub.com The regioselectivity of the reaction is influenced by the reaction conditions, including the base and solvent used. sciepub.com

C-Acylation: This typically occurs at the C3 position of the coumarin ring. For instance, the acylation of 4-hydroxycoumarin with long-chain acid chlorides in the presence of a base like piperidine (B6355638) yields 3-acyl-4-hydroxycoumarins. sciepub.com A specific example is the synthesis of 3-(10'-undecenoyl)chroman-2,4-dione from 4-hydroxycoumarin and 10-undecenoyl chloride. sciepub.com Another method involves a tributylphosphine-mediated C-acylation/cyclization sequence of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones with acyl chlorides to produce highly functionalized furo[3,2-c]coumarins. nih.gov

O-Acylation: While less common than C-acylation, O-acylation of the hydroxyl group at the C4 position can be achieved under specific acidic conditions. sciepub.comnih.gov This chemoselective O-acylation is often performed on hydroxyamino acids and amino alcohols using reagents like acetyl chloride in a mixture of hydrochloric and acetic acid. nih.gov

Substitution Reactions on the Chromenone Ring and Methyl Group

The chromenone ring and the methyl group of this compound are amenable to various substitution reactions, further expanding its chemical diversity. Base-mediated aldol (B89426) condensation, often accelerated by microwave irradiation, allows for the synthesis of a series of substituted chromone (B188151) and chroman-4-one derivatives. acs.org These reactions can introduce substituents at the 2-, 6-, and 8-positions of the chromone ring. acs.org

Furthermore, the C3 position of 4-hydroxycoumarins can undergo dehydrogenative aza-coupling with primary aromatic amines and tert-butyl nitrite (B80452) under solvent-free ball-milling conditions to form coumarin-hydrazones. rsc.org This method is notable for its green credentials, avoiding the need for catalysts, solvents, and chromatographic purification. rsc.org

Mannich-Type Reactions for 3-Substituted Derivatives

The Mannich reaction is a classic carbon-carbon bond-forming reaction that is instrumental in introducing aminomethyl groups into various molecules. chimicatechnoacta.ru In the context of this compound, Mannich-type reactions are employed to synthesize 3-substituted derivatives. chimicatechnoacta.rubuchler-gmbh.com

A typical Mannich reaction involves the condensation of 4-hydroxycoumarin with an aldehyde and an amine. chimicatechnoacta.ru For example, the reaction of 4-hydroxy-2H-chromen-2-one with (E)-N-(2-bromobenzylidene)-4-methylbenzenesulfonamide, catalyzed by a cupreine (B190981) base, yields an (R)-N-((2-bromophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-4-methylbenzenesulfonamide derivative. buchler-gmbh.com This highlights the utility of organocatalysis in achieving stereoselective transformations. The development of novel 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has also been reported using a biogenic ZnO nanoparticle-catalyzed Mannich reaction. researchgate.net

Synthesis of Schiff Bases and Imines

The condensation of a primary amine with an aldehyde or a ketone results in the formation of a Schiff base or an imine, characterized by a C=N double bond. This reaction is a versatile method for modifying the this compound scaffold, particularly after introducing a carbonyl group.

The synthesis of Schiff bases often begins with the acetylation of 4-hydroxy-2H-chromen-2-one to yield 3-acetyl-4-hydroxy-2H-chromen-2-one. jocpr.com This acetyl derivative can then be condensed with various primary amines, such as aminopyridines, to form the corresponding Schiff bases. jocpr.com For instance, refluxing 3-acetyl-4-hydroxy-chromen-2-one with aminopyridines in ethanol for several hours yields products like 4-hydroxy-3-(1-(pyridinylimino)ethyl)chroman-2-one. jocpr.com Similarly, condensation with semicarbazide, thiosemicarbazide, 2-aminoethanol, and 2-aminothioethanolamine leads to the formation of other Schiff base derivatives. jocpr.com

The general procedure involves refluxing the 3-acetyl-4-hydroxy-2H-chromen-2-one with the respective amine in an alcoholic solvent. jocpr.comjocpr.com The resulting Schiff bases can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. jocpr.comjocpr.com

| Starting Material | Reagent | Product | Reference |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | Aminopyridines | 4-hydroxy-3-(1-(pyridinylimino)ethyl)chroman-2-one | jocpr.com |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | Semicarbazide | 2-(1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarboxamide | jocpr.com |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | Thiosemicarbazide | 2-(1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide | jocpr.com |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | 2-Aminoethanol | 4-hydroxy-3-(1-(2-hydroxyethylimino)ethyl)-2H-chromen-2-one | jocpr.com |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | 2-Aminothioethanolamine | 4-hydroxy-3-(1-(2-mercaptoethylimino)ethyl)-2H-chromen-2-one | jocpr.com |

| 3-formyl chromone | 2-aminophenol | 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one | nih.gov |

Heterocyclic Annulation: Pyrazole (B372694) and Thiazole (B1198619) Ring Formation

Heterocyclic annulation involves the fusion of a new heterocyclic ring onto an existing molecular framework. For the this compound scaffold, this strategy has been successfully employed to synthesize derivatives containing pyrazole and thiazole rings.

Pyrazole Ring Formation: Pyrazole derivatives can be synthesized from 4-hydroxycoumarin by first creating a Schiff base intermediate. researchgate.net The process typically starts with the acylation of 4-hydroxycoumarin to form 3-acetyl-4-hydroxycoumarin. researchgate.net This intermediate is then reacted with a hydrazine (B178648) derivative in boiling absolute ethanol to form a Schiff base. researchgate.net Subsequent ring closure of the Schiff base, often catalyzed by a few drops of concentrated sulfuric acid, leads to the formation of the pyrazole ring. researchgate.net

Thiazole Ring Formation: The synthesis of thiazole derivatives linked to a pyrazole ring has also been reported. researchgate.net A key intermediate, ethyl 3-(1-(2-(2-cyanoacetyl)-hydrazono)ethyl)-1,5-diphenyl-1H-pyrazole-4-carboxylate, can be used to synthesize a thioanilide derivative. researchgate.net The reaction of this thioanilide with various haloketones and haloesters can then furnish the desired thiazole derivatives. researchgate.net Another approach involves the reaction of cyanoacetic acid hydrazide with carbon disulfide to form a potassium thiocarbamate, which upon reaction with α-haloketones, undergoes heterocyclization to yield thiazole derivatives. researchgate.net Furthermore, a palladium(II) complex has been shown to be an effective catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.govacs.org

| Starting Material | Reagents | Product | Reference |

| 4-hydroxycoumarin | 1. Acetyl chloride, pyridine (B92270) 2. Hydrazine derivative 3. Concentrated H2SO4 | Pyrazole derivative of coumarin | researchgate.net |

| Ethyl 3-(1-(2-(2-cyanoacetyl)-hydrazono)ethyl)-1,5-diphenyl-1H-pyrazole-4-carboxylate | 1. Thioanilide formation 2. Haloketone/haloester | Thiazole derivative linked to pyrazole | researchgate.net |

| Cyanoacetic acid hydrazide | 1. Carbon disulfide, basic DMF 2. α-haloketone | Thiazole derivative | researchgate.net |

| Aromatic aldehyde, malononitrile, phenylhydrazine | Pd(II) complex catalyst, ultrasonic irradiation | Pyrazole-4-carbonitrile derivative | nih.govacs.org |

Integration of Triazole Moieties

The incorporation of triazole rings into the 4-hydroxycoumarin scaffold has been a strategy to develop novel compounds with enhanced biological activities. The 1,2,3-triazole and 1,2,4-triazole (B32235) isomers are five-membered heterocyclic rings containing three nitrogen atoms, and their derivatives are known to exhibit a wide array of pharmacological properties.

One common approach involves a multi-component "click" reaction to synthesize 4-hydroxycoumarin derivatives bearing an N-benzyl-1,2,3-triazole motif. This method has been utilized to create a series of compounds, with some showing potent and selective inhibitory activity against acetylcholinesterase (AChE). For instance, a 2-chlorobenzyl derivative demonstrated superior activity compared to the standard drug tacrine.

Another strategy focuses on linking 1,2,4-triazole moieties to the 7-hydroxy position of a 4-phenylcoumarin (B95950) core. This has been achieved through a click chemistry approach, yielding a new series of 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles.

Furthermore, novel 3-substituted-4-hydroxycoumarins containing (4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio moieties have been synthesized. These syntheses highlight the versatility of the 4-hydroxycoumarin core for the introduction of complex heterocyclic systems.

Table 1: Examples of Synthesized 4-Hydroxycoumarin-Triazole Derivatives

| Compound Name | Triazole Type | Linkage Position | Key Reagents/Method | Reference |

|---|---|---|---|---|

| 2-Chlorobenzyl derivative of 4-hydroxycoumarin with N-benzyl-1,2,3-triazole | 1,2,3-Triazole | - | Multi-component click reaction | |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 1,2,4-Triazole | 7-position | Click chemistry | |

| 3-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-4-hydroxycoumarin | 1,2,4-Triazole | 3-position | - |

Halogenation at Different Ring Positions

Halogenation of the coumarin ring is a critical synthetic modification that can significantly influence the physicochemical and biological properties of the resulting molecules. The introduction of halogen atoms can alter the electron distribution and lipophilicity of the parent compound.

A regioselective halogenation of coumarins can be achieved using N-halosuccinimide as the halide source, promoted by a copper halide. This method allows for the selective introduction of halogens into less electron-rich heteroaromatic systems.

The Swern reaction of 3-alkyl-4-hydroxycoumarins can lead to α-chloro-α-alkyl-o-hydroxyacetophenone derivatives through a process of halogenodecarbonylation of the pyranone ring. This reaction proceeds via the formation of a chromandionyl sulphonium salt, which is then displaced by a chloride ion.

Furthermore, direct bromination of 7-hydroxycoumarin derivatives has been explored. For example, the reaction of 4-chloromethyl-7-hydroxycoumarin with bromine in acetic acid can lead to the formation of 3,6,8-tribromo-4-chloromethyl-7-hydroxycoumarin. The synthesis of halogenated coumarins can also be achieved by the condensation of halogenated resorcinols with ethyl 4-chloroacetoacetate.

Table 2: Examples of Halogenation Reactions on Coumarin Derivatives

| Starting Material | Reagents |

|---|

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Sites within the 4-Hydroxy-3-methyl-2H-chromen-2-one System

The structure of this compound presents both electron-rich (nucleophilic) and electron-poor (electrophilic) centers, making it a versatile participant in a wide range of chemical reactions. researchgate.net The topography of 4-hydroxycoumarins, in general, reveals these dual properties. researchgate.net

The molecule exists in a tautomeric equilibrium between the 4-hydroxy-2H-chromen-2-one form and its keto tautomer, 2,4-chromandione. sciepub.com This equilibrium is crucial to its reactivity. The enolic hydroxyl group at the C4 position is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in many reactions.

Conversely, the carbonyl carbon (C2) of the pyrone ring is an electrophilic site, susceptible to attack by nucleophiles. Additionally, the aromatic ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the substituents present. The presence of three electrophilic centers at C-2, C-4, and the aldehyde carbon at C-3 in 3-formylchromones highlights the potential for diverse reactivity in related coumarin (B35378) systems. tandfonline.com

Upon deprotonation and excitation with light, 3-substituted 4-hydroxycoumarins can act as single-electron transfer (SET) reductants, generating radicals from stable substrates. rsc.org This photochemical reactivity opens up pathways for radical-based transformations. rsc.org

Reaction Mechanisms of Key Derivatization Processes (e.g., Condensation, Acylation, Cyclization)

The versatile reactivity of 4-hydroxycoumarins, including the 3-methyl derivative, allows for a variety of derivatization reactions, each proceeding through distinct mechanisms.

Condensation Reactions: A notable reaction is the Knoevenagel condensation, which typically involves the reaction of 4-hydroxycoumarin (B602359) with aldehydes. arabjchem.orgresearchgate.net For instance, the condensation with various substituted benzaldehydes can lead to the formation of 3-arylidene derivatives. arabjchem.org This reaction often occurs in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638). arabjchem.org The synthesis of biscoumarins is another example, achieved through the condensation of 4-hydroxycoumarin with arylaldehydes. researchgate.net

Acylation Reactions: Acylation of 4-hydroxycoumarins can occur at either the C3 position (C-acylation) or the hydroxyl group at C4 (O-acylation). sciepub.comsciepub.com The regioselectivity of this reaction is often influenced by the reaction conditions, including the solvent and the acylating agent. sciepub.com For example, the reaction with long-chain acid chlorides in the presence of piperidine can lead to C-acylation. sciepub.com O-acylation can be achieved by reacting 4-hydroxycoumarin with benzoyl chlorides. sciepub.com The direct acetylation with acetyl chloride using pyridine or piperidine as a catalyst typically yields 3-acetyl-4-hydroxycoumarin. arabjchem.org

Cyclization Reactions: 4-Hydroxycoumarins are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. For example, oxidative radical cyclization with aryl-substituted alkenes in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) can produce 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones. clockss.orgresearchgate.net The reaction proceeds via a radical intermediate which then undergoes intramolecular cyclization. clockss.org Another example is the DBU-promoted carboxylative cyclization of o-hydroxyacetophenones with carbon dioxide to yield 4-hydroxy-2H-chromen-2-ones. beilstein-journals.org Furthermore, a tributylphosphine-mediated cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones with acyl chlorides leads to the formation of highly functionalized furo[3,2-c]coumarins. nih.gov

Intramolecular Hydrogen Bonding and its Influence on Reactivity and Stability

Intramolecular hydrogen bonding plays a significant role in the structure, stability, and reactivity of this compound and its derivatives. In many 3-substituted 4-hydroxycoumarins, an intramolecular hydrogen bond is observed between the hydroxyl group at the C4 position and a carbonyl oxygen atom of the substituent at the C3 position. nih.gov

This hydrogen bonding can influence the tautomeric equilibrium of the molecule. For instance, in warfarin (B611796), a related 4-hydroxycoumarin derivative, the presence of tautomeric forms is a known complication, and efforts have been made to minimize this by modifying the structure. researchgate.netresearchgate.net The formation of an intramolecular hydrogen bond can stabilize one tautomer over the other.

The presence of intramolecular hydrogen bonds has been confirmed in the crystal structures of various 4-hydroxycoumarin derivatives. bas.bgiucr.orgnih.gov For example, in certain biscoumarin derivatives, the two 4-hydroxycoumarin moieties are intramolecularly hydrogen-bonded between the hydroxyl and carbonyl oxygen atoms. nih.gov This interaction can lead to specific conformations, such as an anti-disposition of the two coumarin moieties. nih.gov The strength of these hydrogen bonds can also impact the biological activity of the compounds, as it can affect how the molecule binds to enzyme sites. nih.gov

| Derivative | Hydrogen Bonding Details | Reference |

| 3-Acetyl-6,7-dimethyl-2H-chromen-2-one | Intramolecular hydrogen bond between the hydroxy and ketonic O atoms. | nih.gov |

| 4-Trifluoromethylphenyl derivative of bis-(4-hydroxycoumarin) | Intramolecular hydrogen bonds between hydroxyl and carbonyl oxygen atoms of the two 4-hydroxycoumarin moieties. | nih.gov |

| 2-Nitrophenyl derivative of bis-(4-hydroxycoumarin) | Intramolecular hydrogen bonds between hydroxyl and carbonyl oxygen atoms of the two 4-hydroxycoumarin moieties. | nih.gov |

| Ammonium salt of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)-methyl]- chromen-2-one | Intramolecular hydrogen bonding between hydroxyls and carbonyls in the 4-hydroxycoumarin moieties. | bas.bg |

| 4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-3-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one | A pair of intramolecular O—H⋯O interactions generate rings of S(8) graph-set motif. | iucr.orgresearchgate.net |

Intermolecular Interactions and Crystal Packing Phenomena

The solid-state structure of this compound and its derivatives is governed by a variety of intermolecular interactions, which dictate the crystal packing. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

In the crystal structure of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, the packing is stabilized by an extensive network of hydrogen bonds, along with π–π and van der Waals interactions, leading to the formation of supramolecular structures. tandfonline.com Hirshfeld surface analysis of this compound revealed that H···H and C···H/H···C interactions are the most significant contributors to the crystal packing. tandfonline.com

For some 3-substituted 4-hydroxycoumarins, intermolecular hydrogen bonds can lead to the formation of infinite chains. researchgate.net In other cases, pairs of intermolecular C—H⋯O hydrogen bonds can link molecules into dimers. nih.gov The crystal packing of some derivatives can be quite unusual, with molecules arranged in layers. iucr.org For example, in 3,3'-methylenebis(6-bromo-4-hydroxycoumarin), the molecules pack in layers, and a 41 screw axis arises from a good fit between these layers after a 90° rotation. iucr.org

π-π stacking interactions are also frequently observed in the crystal structures of these compounds, further stabilizing the packing arrangement. researchgate.netnih.gov The specific nature of these intermolecular interactions can influence the physical properties of the crystalline material.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 4-Hydroxy-3-methoxycarbonyl-coumarin | Monoclinic | P21/n | - | nih.gov |

| 4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-3-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one | Monoclinic | P21/c | Intermolecular C—H⋯O interactions forming chains, π–π interactions. | researchgate.netnih.gov |

| 3,3'-Methylenebis(6-bromo-4-hydroxycoumarin) | Tetragonal | P41212 | Layered packing. | iucr.org |

| Triethylammonium (B8662869) salt of 3-[(4-hydroxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-oxo-2H-chromen-4-olate | - | - | Intermolecular hydrogen-bonding interactions, no π–π stacking. | iucr.org |

| 3-(Benzylthio)-4-hydroxy-2H-chromen-2-one | - | - | Hydrogen bonds, π–π interactions, van der Waals forces. | tandfonline.com |

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Structural Moieties Critical for Specific Biological Activities

The biological activity of compounds derived from the 4-hydroxy-2H-chromen-2-one core is intrinsically linked to several key structural moieties. The fundamental bicyclic coumarin (B35378) system serves as a primary scaffold for molecular interactions. For certain biological activities, a proposed pharmacophore consists of the aromatic core of the coumarin ring, a capacity for hydrogen bonding, and a hydrophobic side chain. nih.gov

In derivatives designed for specific targets, such as myosin inhibition, the 4-hydroxycoumarin (B602359) scaffold is a key component. For instance, in the inhibitor BHC, which is a derivative of 4-hydroxy-2H-chromen-2-one, the coumarin ring is inverted in representations to highlight the proposed pharmacophore. nih.gov This suggests the core ring system is essential for orienting the interacting groups correctly within the target's binding site.

Furthermore, for activities like non-linear optical (NLO) properties, the critical feature is a delocalized π-electron system that facilitates charge transfer. In chalcone (B49325) derivatives of 4-hydroxycoumarin, the linkage between the coumarin system and an attached phenyl ring creates a conjugated π-bridge, which is essential for this effect. researchgate.netnih.govresearchgate.net The 4-hydroxy group itself is also significant, often participating in intramolecular hydrogen bonding with adjacent keto groups, which can influence the molecule's planarity and electronic properties. researchgate.netresearchgate.net

Impact of Substituent Nature and Position on Compound Efficacy and Selectivity

The nature and position of substituents on the 4-hydroxy-2H-chromen-2-one framework profoundly influence the resulting compound's efficacy and selectivity. Modifications, particularly at the 3-position, have been extensively studied to modulate biological activity.

For example, in the context of anticoagulant activity, replacing the methyl group at the 3-position of warfarin (B611796) analogues with a substituted benzene (B151609) ring or a naphthyl group resulted in greater binding affinities to the Vitamin K1 epoxide reductase (VKOR1) receptor. researchgate.net The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups on a phenyl substituent, was also found to enhance anticoagulant activity. researchgate.net

In a study of myosin inhibitors, analogues with aromatic side arms at the 3-position demonstrated improved potency and a significant selectivity for skeletal myosin over cardiac myosin. nih.gov The strategic placement of substituents can therefore fine-tune the interaction with specific biological targets.

The effect of substituents on the physicochemical properties, which in turn affects bioactivity, is also well-documented. A study on 3-substituted 4-hydroxycoumarin derivatives showed that electron-donating groups (e.g., dimethylamino, acetamido) caused a bathochromic (red) shift in UV/Vis absorption and emission spectra compared to an unsubstituted analogue. srce.hr Conversely, electron-withdrawing groups like chlorine had a minimal effect on the absorption maxima, while a nitro group caused shifts that were dependent on the solvent. srce.hr This highlights how substituents electronically modify the core structure, impacting its properties and potential applications.

| Derivative Class | Substituent Modification | Observed Effect | Biological Target/Property | Source |

|---|---|---|---|---|

| Warfarin Analogues | Replacement of methyl with substituted aryl groups | Increased binding affinity | Anticoagulant (VKOR1) | researchgate.net |

| Myosin Inhibitors | Introduction of aromatic side arms at C3 | Improved potency and selectivity for skeletal myosin | Myosin II ATPase | nih.gov |

| 3-Cinnamoyl Derivatives | Electron-donating groups (e.g., -N(CH3)2, -NHCOCH3) | Bathochromic shift in absorption/emission spectra | Spectroscopic Properties | srce.hr |

| 3-Cinnamoyl Derivatives | Electron-withdrawing groups (e.g., -Cl, -NO2) | Variable shifts in absorption maxima | Spectroscopic Properties | srce.hr |

Conformational Analysis and its Correlation with Molecular Interactions

For instance, in flavanone (B1672756) derivatives incorporating a chromene moiety, the coupling constant values from NMR analysis indicate a specific stereochemistry where the aryl group at position H2 adopts an equatorial orientation. mdpi.com This fixed conformation is crucial for its biological activity.

In chalcone derivatives of coumarin, the bicyclic coumarin fragment and an attached benzene ring are often twisted relative to each other. researchgate.netresearchgate.net The dihedral angle between these two planar systems was measured to be 17.1° in one such derivative and 23.2° in another. researchgate.netresearchgate.net This non-planar conformation can influence crystal packing and the ability to interact with target surfaces.

Furthermore, intramolecular hydrogen bonding plays a significant role in defining the conformation. A hydrogen bond between the 4-hydroxyl group and the adjacent ketone oxygen is a common feature. researchgate.netresearchgate.net This interaction helps to planarize part of the molecule and influences the electronic distribution across the conjugated system, which can impact binding affinity and reactivity.

Computational Approaches to SAR: Molecular Docking and Binding Affinity Predictions

Computational methods, particularly molecular docking, are powerful tools for elucidating the structure-activity relationships of 4-hydroxy-2H-chromen-2-one derivatives. These approaches provide valuable predictions of binding affinities and visualize potential interactions with biological targets at an atomic level. researchgate.net

Molecular docking studies have been successfully employed to understand the anticoagulant efficiency of warfarin analogues. By docking these compounds into the crystal structure of the VKOR1 receptor, researchers found that the keto tautomeric form showed a better binding affinity than the hemiketal form. researchgate.netresearchgate.net These in silico results were comparable with in-vitro anticoagulant studies, validating the computational models. For example, a derivative with a naphthyl ring showed a maximum binding affinity of -11.6 kcal/mol, significantly higher than the -8.8 kcal/mol calculated for the keto form of warfarin. researchgate.net

Similarly, docking studies were used to investigate myosin inhibitors, suggesting that the lead compound BHC binds to the same site on myosin as another known inhibitor, blebbistatin. nih.gov For a series of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, docking against the carbonic anhydrase II enzyme revealed that compounds with good binding energies (e.g., -8.0 to -9.0 kcal/mol) fit well within the active region of the protein. sci-hub.st These studies help to rationalize the observed biological activities and guide the design of new, more potent inhibitors.

| Compound Series | Biological Target | Key Finding | Predicted Binding Affinity (Example) | Source |

|---|---|---|---|---|

| Warfarin Analogues | Vitamin K1 epoxide reductase (VKOR1) | Keto form shows better binding affinity; aryl-substituted analogues have higher affinity than warfarin. | -11.6 kcal/mol (Naphthyl derivative) | researchgate.net |

| Myosin Inhibitors (BHC) | Myosin II | Compound binds to the blebbistatin-binding site. | Not specified | nih.gov |

| (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives | Carbonic Anhydrase II | Compounds showed good binding energy in the active site. | -9.0 kcal/mol (Compound 4e) | sci-hub.st |

| Chromone (B188151) Congeners | Cyclin-dependent kinase 4 (CDK4) | Stronger binding affinity correlated with experimental cytotoxic activity. | Not specified | nih.gov |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic and geometric landscapes of molecules. For 4-Hydroxy-3-methyl-2H-chromen-2-one and its parent compounds, these calculations elucidate the underpinnings of its reactivity and stability.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of coumarin (B35378) derivatives. mdpi.comopensciencepublications.com DFT calculations, particularly using the B3LYP functional, are employed to optimize the molecular geometry, determine energetic characteristics, and analyze vibrational frequencies. mdpi.comconicet.gov.arnih.gov This method provides a favorable balance between computational cost and accuracy for systems like coumarins. uobaghdad.edu.iq The optimization of the molecular structure is a critical first step, as it finds the lowest energy conformation of the molecule, which is essential for the accuracy of all other calculated properties. mdpi.com For 4-hydroxycoumarin (B602359) derivatives, DFT studies are used to understand their structural and electronic properties, which in turn helps in predicting their relative stability and reactivity. pmf.unsa.ba The calculations can reveal important parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.compmf.unsa.ba The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. pmf.unsa.ba

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govwalisongo.ac.id DFT calculations are commonly used to determine the energies of these orbitals. For instance, a study on 4-hydroxy-2H-chromen-2-one calculated a HOMO-LUMO gap of 4.77 eV. pmf.unsa.ba The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. pmf.unsa.ba

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-hydroxy-2H-chromen-2-one | - | - | 4.77 | pmf.unsa.ba |

| 4-hydroxy-3-(iminomethyl)-2H-chromen-2-one | - | - | 4.49 | pmf.unsa.ba |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | - | - | 4.51 | pmf.unsa.ba |

| 3-methoxycarbonyl-4-hydroxy coumarin | -0.25767 | -0.09207 | 0.1656 | nih.gov |

Table 1: Calculated Frontier Molecular Orbital Energies and Gaps for 4-hydroxycoumarin derivatives using DFT methods.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for analyzing molecular structure and predicting physicochemical properties. chemrxiv.org It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. mdpi.com This allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding and predicting how a molecule will interact with other species, such as enzymes or receptors. mdpi.comresearchgate.net

The MESP surface is color-coded to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. mdpi.com For coumarin derivatives, MESP analysis helps in identifying the reactive sites. The negative potential is often located around electronegative atoms like the carbonyl and hydroxyl oxygens, indicating these are likely sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov This analysis is fundamental in drug design for understanding molecular recognition and predicting binding orientations in biological systems. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.netmdpi.com For 4-hydroxy-2H-chromen-2-one and its derivatives, QSAR studies are instrumental in designing new compounds with enhanced biological activities, such as antimicrobial or antioxidant effects. mdpi.commdpi.com

The process involves optimizing the structures of a set of known compounds using methods like DFT and then calculating various molecular descriptors. mdpi.com These descriptors can include electronic properties (like HOMO-LUMO energies and partial atomic charges), steric parameters, and lipophilicity. mdpi.commdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., minimal inhibitory concentration). researchgate.netmdpi.com

A statistically significant QSAR model can then be used to predict the biological activity of newly designed, yet unsynthesized, compounds. mdpi.com This predictive capability allows chemists to prioritize the synthesis of candidates that are most likely to be potent, thereby saving time and resources in the drug discovery process. researchgate.netmdpi.com For example, QSAR models have been successfully used to identify key structural features of 4-hydroxycoumarins that are essential for their antioxidant or antimicrobial activity, leading to the design of novel structures with improved predicted efficacy. mdpi.commdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of the space occupied by a molecule in a crystal. researchgate.net This analysis is instrumental in understanding the forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions. acs.orgdoaj.org

| Interaction Type | Contribution (%) for ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate (B1210297) | Contribution (%) for 2-oxo-2H-chromen-4-yl pentanoate | Reference |

| H···H | 37.4 | 46.1 | researchgate.netiucr.org |

| O···H / H···O | 33.2 | 28.6 | researchgate.netiucr.org |

| C···H / H···C | 20.2 | 14.7 | researchgate.netiucr.org |

| C···C | - | - |

Table 2: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for representative coumarin derivatives.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers robust methods for the theoretical prediction of spectroscopic parameters, which serve as a powerful complement to experimental characterization. nih.govauctoresonline.org For this compound and related coumarins, DFT calculations are widely used to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. auctoresonline.orgauctoresonline.org

Theoretical vibrational frequencies are calculated after geometry optimization, and these frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental FT-IR spectra. auctoresonline.orgauctoresonline.orgd-nb.info This allows for a detailed assignment of the vibrational modes of the molecule. d-nb.infoijres.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. auctoresonline.orgauctoresonline.org The calculated chemical shifts are then compared with experimental data, often showing a good correlation. researchgate.netarkat-usa.org This comparison is crucial for validating the computed structure and for the unambiguous assignment of experimental NMR signals, which can sometimes be challenging for complex molecules. auctoresonline.orgacs.org The ability to accurately predict these spectra provides a high degree of confidence in the proposed molecular structures. auctoresonline.org

| Atom | Experimental ¹³C NMR Shift (ppm) for a Coumarin Derivative | Theoretical ¹³C NMR Shift (ppm) for a Coumarin Derivative | Reference |

| C2 | 162.1 | 158.4 | arkat-usa.org |

| C3 | 112.5 | 113.1 | arkat-usa.org |

| C4 | 154.0 | 151.7 | arkat-usa.org |

| C4a | 117.8 | 117.2 | arkat-usa.org |

| C5 | 129.2 | 129.4 | arkat-usa.org |

| C6 | 118.8 | 119.8 | arkat-usa.org |

| C7 | 113.7 | 114.9 | arkat-usa.org |

| C8 | 125.7 | 127.1 | arkat-usa.org |

| C8a | 150.1 | 147.9 | arkat-usa.org |

| C11 (CH₂Cl) | 44.5 | 42.1 | arkat-usa.org |

Table 3: Comparison of experimental and theoretically calculated ¹³C NMR chemical shifts for 4-chloromethyl-7-hydroxyl-coumarin, demonstrating the predictive accuracy of computational methods.

Mechanistic Insights into Biological Activities Excluding Clinical Data

Molecular Mechanisms of Antimicrobial Activity

Derivatives of 4-hydroxy-2H-chromen-2-one have demonstrated significant antimicrobial properties through various mechanisms.

Research has shown that certain derivatives of 4-hydroxy-2H-chromen-2-one can disrupt crucial biosynthetic pathways in microbes. For instance, a derivative bearing a 4-hydroxy-3-ethoxy group on a phenyl ring has been identified as a potent antifungal agent that acts by inhibiting the biosynthesis of ergosterol (B1671047) in Candida albicans. bohrium.comnih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to impaired membrane integrity and fungal cell death.

The antimicrobial action of these compounds also involves the inhibition of key microbial enzymes. Molecular docking studies have suggested that derivatives of 4-hydroxy-2H-chromen-2-one can bind to the active site of lanosterol (B1674476) 14α-demethylase. bohrium.comnih.govmdpi.comscispace.com This enzyme is critical for ergosterol synthesis in fungi, and its inhibition is a key mechanism of antifungal action.

Antioxidant Activity: Elucidation of Radical Scavenging Pathways and Reducing Power

The 4-hydroxycoumarin (B602359) scaffold is a known antioxidant. ontosight.ai The phenolic moiety within 4-hydroxycoumarins is key to their ability to modulate the balance between free radicals and antioxidant species in biological systems. nih.gov

Studies have evaluated the antioxidant potential of 4-hydroxycoumarin derivatives through various in vitro methods, including DPPH• and ABTS•+ radical scavenging assays and metal chelating activity assays. nih.gov Notably, substitutions at the C6 position of the coumarin (B35378) ring appear to enhance the radical scavenging potential. nih.gov For example, 4-hydroxy-6-methoxy-2H-chromen-2-one has demonstrated a scavenging capacity for DPPH• radicals that is higher than that of the well-known antioxidant butylated hydroxytoluene (BHT). nih.gov

Anti-inflammatory Activity: Modulation of Inflammatory Mediators and Pathways

Coumarin derivatives are recognized for their anti-inflammatory properties. ontosight.aifrontiersin.org They can modulate the expression of key inflammatory mediators. For instance, certain 4-methylcoumarin (B1582148) derivatives have been shown to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a significant role in the inflammatory process. jst.go.jp

Furthermore, some coumarin derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). frontiersin.orgnih.gov The anti-inflammatory effects of some coumarins are attributed to their ability to modulate signaling pathways like the NF-κB pathway. nih.gov

Anticancer Potential: Mechanisms of Inhibiting Cell Proliferation and Inducing Cytostatic Effects

The anticancer activity of coumarin derivatives is a significant area of research. mdpi.com These compounds can inhibit cancer cell proliferation and induce cytostatic effects through various mechanisms.

One such mechanism involves the disruption of the microtubule network in cancer cells, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. frontiersin.org Some 4-hydroxy-2H-chromen-2-one derivatives have been shown to exert strong cytostatic effects on lung cancer cell proliferation. plos.orgresearchgate.net Additionally, certain derivatives have demonstrated the ability to inhibit the migration of cancer cells by reducing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. plos.org The anticancer activity of some biscoumarin derivatives has been linked to the suppression of the p38 signaling pathway. plos.org

Enzyme Inhibition Studies: Specificity and Kinetics

Derivatives of 4-hydroxy-2H-chromen-2-one have been investigated as inhibitors of various enzymes.

For instance, 3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one and its analogues have been identified as inhibitors of skeletal myosin II ATPase. nih.gov These compounds are believed to bind to the same site on myosin as blebbistatin. nih.gov The inhibition of myosin ATPase can lead to muscle relaxation.

Corrosion Inhibition: Surface Adsorption and Protective Layer Formation Mechanisms

The primary mechanism by which 4-Hydroxy-3-methyl-2H-chromen-2-one is expected to inhibit corrosion is through its adsorption onto the metal surface, leading to the formation of a protective film. This process hinders the direct contact between the metal and the aggressive corrosive medium. The effectiveness of this protective layer is influenced by the mode of adsorption and the stability of the resulting film.

Surface Adsorption:

The adsorption of this compound onto a metal surface is believed to occur through the interaction of its electron-rich centers with the metal's vacant d-orbitals. The key contributors to this process are:

Heteroatoms: The oxygen atoms in the pyrone ring and the hydroxyl group possess lone pairs of electrons, which can be shared with the metal surface, forming coordinate bonds.

π-Electrons: The aromatic benzene (B151609) ring and the conjugated system of the coumarin nucleus are rich in π-electrons, which can interact with the metal surface.

Electron-donating Group: The methyl group (-CH₃) attached at the 3-position is an electron-donating group. By increasing the electron density on the coumarin ring system, it can enhance the molecule's ability to adsorb onto the metal surface.

The nature of this adsorption can be characterized as a combination of physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves stronger coordinate bond formation through electron sharing. Studies on similar coumarin derivatives often indicate that the adsorption process follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govbohrium.combohrium.comrsc.org

Protective Layer Formation:

Upon adsorption, molecules of this compound are expected to form a thin, protective film that isolates the metal from the corrosive environment. The quality and stability of this film are crucial for effective corrosion inhibition. Research on analogous coumarin derivatives has utilized techniques like Scanning Electron Microscopy (SEM) to visualize the formation of such protective layers, which appear smoother and less damaged compared to uninhibited surfaces. nih.gov

The inhibition mechanism is often described as "mixed-type," meaning the compound affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. This is typically determined through electrochemical techniques such as potentiodynamic polarization, which would be expected to show a reduction in both anodic and cathodic current densities in the presence of this compound.

Theoretical and Research Findings on Related Compounds:

Quantum chemical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the corrosion inhibition mechanisms of coumarin derivatives. researchgate.netuin-alauddin.ac.id These studies calculate various molecular parameters to predict the efficiency of an inhibitor. For instance, a high value for the energy of the Highest Occupied Molecular Orbital (EHOMO) suggests a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. Conversely, a low value for the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) indicates a greater ability to accept electrons from the metal. The energy gap between HOMO and LUMO is also a critical parameter for the stability of the formed complex on the metal surface.

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of 4-Hydroxy-3-methyl-2H-chromen-2-one, typically recorded using a KBr pellet, reveals characteristic absorption bands. A broad band observed in the region of 3437-3422 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group, often indicating involvement in hydrogen bonding. nih.gov The strong absorption band appearing around 1706-1699 cm⁻¹ is characteristic of the lactone carbonyl (C=O) group within the coumarin (B35378) ring system. nih.gov Other significant bands include those for C=C stretching in the aromatic ring and C-O stretching vibrations. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The spectrum of 4-hydroxycoumarin (B602359) derivatives shows characteristic bands for the key functional groups, aiding in the comprehensive vibrational analysis of the molecule. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. A singlet observed for the methyl group (-CH₃) protons typically appears in the δ 2.0-2.5 ppm range. rsc.org The aromatic protons of the benzene (B151609) ring give rise to a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The hydroxyl proton (-OH) often appears as a broad singlet, with its chemical shift being concentration and solvent dependent. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the lactone ring is typically observed at a downfield chemical shift (δ ~160-165 ppm). researchgate.net The carbon bearing the hydroxyl group (C4) and the olefinic carbons of the pyrone ring also show characteristic signals. researchgate.net The methyl carbon appears at a higher field.

Table 2: Representative NMR Data for this compound and its Derivatives

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides valuable structural information, often involving the loss of small neutral molecules like CO. HRMS analysis of the molecular ion provides an exact mass, which can be used to confirm the elemental formula C₁₀H₈O₃. nih.gov

Table 3: Mass Spectrometry Data for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), exhibits absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system of the coumarin ring. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the coumarin core. The allowed absorption bands for 4-hydroxycoumarin derivatives are generally observed in the range of 250–280 nm and around 306 nm. researchgate.net

Table 4: UV-Vis Spectroscopic Data for 4-Hydroxycoumarin Derivatives

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and oxygen in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₈O₃). A close agreement between the experimental and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Table 5: Elemental Analysis Data for this compound (C₁₀H₈O₃)

Role As a Chemical Scaffold in Contemporary Research and Development

Building Block for the Synthesis of Complex Organic Molecules

The 4-hydroxy-2H-chromen-2-one nucleus is a highly valued starting material in organic synthesis due to its reactive nature, which facilitates the creation of elaborate molecular architectures. The acidity of the C3-proton allows for a variety of C-C bond-forming reactions, enabling chemists to introduce diverse substituents and build complex frameworks.

A common strategy involves the acylation of the 4-hydroxycoumarin (B602359) core. For instance, 3-acetyl-4-hydroxy-2H-chromen-2-one, readily prepared from 4-hydroxycoumarin, serves as a key intermediate for numerous biologically active compounds. nih.gov This acetyl derivative can undergo further condensation reactions, such as the piperidine-catalyzed Claisen-Schmidt condensation with aldehydes like 4-diethylaminobenzaldehyde, to yield fluorescent 3-(4-diethylaminocinnamoyl)coumarins. nih.gov Another key reaction is the Knoevenagel condensation, which can be used to link two 4-hydroxycoumarin units via a methylene (B1212753) bridge derived from an aldehyde, forming bis-coumarin structures like 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one). researchgate.net

Multicomponent reactions (MCRs) provide an efficient pathway to complex structures in a single step. One such example is the reaction of 4-hydroxycoumarin, an aromatic aldehyde, and an amine (like ethylamine) to produce substituted 3-((phenyl)(amino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ruresearchgate.net The scaffold also undergoes metal-catalyzed C3-allylation and benzylation using alcohols as electrophiles, which is an atom-economical method for creating derivatives like 4-hydroxy-3-(1,3-diphenylallyl)-2H-chromen-2-one. arabjchem.org These synthetic strategies highlight the role of 4-hydroxy-3-methyl-2H-chromen-2-one and its parent compound as a foundational unit for generating molecular complexity.

Table 1: Synthesis of Complex Molecules from the 4-Hydroxy-2H-chromen-2-one Scaffold

| Starting Material | Reagents | Resulting Complex Molecule/Derivative Class | Reference(s) |

|---|---|---|---|

| 4-Hydroxy-2H-chromen-2-one | Acetic acid, POCl₃ | 3-Acetyl-4-hydroxy-2H-chromen-2-one | nih.gov |

| 3-Acetyl-4-hydroxy-2H-chromen-2-one | 4-Diethylaminobenzaldehyde, piperidine (B6355638) | (E)-3-[3-(4-(Diethylaminophenyl)acryloyl]-4-hydroxycoumarins | nih.gov |

| 4-Hydroxy-2H-chromen-2-one | Aromatic aldehyde, ethylamine | 3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives | chimicatechnoacta.ruresearchgate.net |

| 4-Hydroxy-2H-chromen-2-one | 4-Hydroxybenzaldehyde | 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) | researchgate.net |

| 4-Hydroxy-2H-chromen-2-one | Cinnamyl alcohol, Palladium catalyst | 3-Allyl-4-hydroxy-2H-chromen-2-one derivatives | arabjchem.org |

Design and Discovery of New Heterocyclic Systems with Potential Bioactivity

The 4-hydroxycoumarin scaffold is instrumental in the design and discovery of novel heterocyclic compounds with a wide spectrum of biological activities. Its versatile chemical nature allows it to be fused or appended to other heterocyclic systems, generating hybrid molecules with potential therapeutic applications.

Researchers have successfully synthesized and characterized numerous new systems based on this core structure. For example, derivatives of 3,3′-methylenebis(4-hydroxy-2H-chromen-2-one) have been tested for their antimicrobial properties, with some compounds showing significant activity against S. aureus. researchgate.net In another approach, multicomponent reactions have been employed to create libraries of 3-((dicyclohexylamino)(substituted phenyl/heteryl)methyl)-4-hydroxy-2H-chromen-2-one derivatives, which were subsequently screened for antimicrobial activity. mdpi.com The compound bearing a 2,4-difluoro group on the phenyl ring was identified as a potent antibacterial agent, while another with a 4-hydroxy-3-ethoxy group showed strong antifungal properties. mdpi.com

The scaffold is also used to construct more complex fused heterocycles. Starting from substituted 4-hydroxy-2H-chromen-2-ones, formylation followed by reaction with cyclic ketones and ammonium (B1175870) acetate (B1210297) can yield novel chromenopyridines. mdpi.com Similarly, the scaffold can be used as a building block for quinoline-based heterocycles, which are themselves a significant class of bioactive compounds. researchgate.net The ability to form stable complexes with metal ions is another important aspect; a Schiff base derived from 3-acetyl-4-hydroxy-chromene-2-one and ethylene (B1197577) diamine was used to synthesize a Cobalt(III) complex with a distorted octahedral geometry. scirp.org The esterification of the 7-hydroxy group on a 4-(3,4-dichloroisothiazole) coumarin (B35378) led to derivatives with promising fungicidal activity. nih.gov These examples demonstrate a clear strategy of using the 4-hydroxycoumarin core to generate novel heterocyclic systems for biological screening.

Table 2: Bioactive Heterocyclic Systems Derived from 4-Hydroxy-2H-chromen-2-one

| Derived Heterocyclic System | Synthetic Approach | Potential Bioactivity | Reference(s) |

|---|---|---|---|

| Bis(4-hydroxy-2H-chromen-2-one) derivatives | Condensation with aldehydes | Antimicrobial (S. aureus) | researchgate.net |

| 3-((Dicyclohexylamino)(phenyl)methyl)-4-hydroxy-2H-chromen-2-ones | Multicomponent reaction | Antifungal, Antibacterial | mdpi.com |

| Chromenopyridines | Reaction with cyclic ketones and ammonium acetate | General Bioactivity | mdpi.com |

| 4-Hydroxy-3-(quinoline-2-yl)-2H-chromen-2-ones | Condensation/cyclization | General Bioactivity | researchgate.net |

| Cobalt(III) Schiff base complex | Complexation with a Schiff base ligand derived from 3-acetyl-4-hydroxy-2H-chromen-2-one | General Bioactivity | scirp.org |

| Ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin | Esterification | Fungicidal | nih.gov |

Development of Fluorescent Probes and Markers for Research Applications

The coumarin nucleus, including the this compound variant, is a well-established fluorophore that serves as the foundation for a wide range of fluorescent probes and markers. sciepub.com These probes are designed to detect and quantify specific analytes, such as metal ions or biomolecules, through changes in their fluorescence properties. The photophysical characteristics of the coumarin scaffold can be finely tuned by chemical modification at various positions. sciepub.comresearchgate.net

A common strategy involves introducing a specific receptor unit onto the coumarin core that can selectively bind to a target analyte. For instance, novel 4-hydroxyl-3-azo coumarin dyes have been synthesized to act as colorimetric probes for mercury ions (Hg²⁺) and as fluorescence "turn-off" sensors for ferric ions (Fe³⁺). nih.gov The binding of the metal ion to the azo-coumarin structure perturbs its electronic properties, leading to a detectable change in its absorption or emission spectrum. nih.gov Similarly, a coumarin-Schiff base has been developed as a highly sensitive and selective fluorescent probe for magnesium ions (Mg²⁺), exhibiting a significant enhancement in fluorescence intensity upon complexation. scielo.org.za

Beyond small ions, coumarin-based probes are being developed for complex biological applications. A fluorescent dye named CTC (7-hydroxy-4-methyl-8-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-ylimino)methyl)-2H-chromen-2-one) has been evaluated for tracking actin proteins in in-vivo imaging studies using Drosophila melanogaster as a model organism. nih.gov Researchers have also synthesized fluorescent probes from 7-hydroxy-4-methyl-2H-chromen-2-one by attaching moieties like 1,2,3-triazoles, creating tools for potential use in bio-labeling. researchgate.net The synthesis of 3-cinnamoyl coumarins represents another class of fluorescent compounds developed from acetylated 4-hydroxycoumarins for potential sensing and imaging applications. nih.govmdpi.com

Table 3: Fluorescent Probes and Markers Based on the 4-Hydroxy-2H-chromen-2-one Scaffold

| Probe/Marker Type | Target Analyte | Mode of Action | Reference(s) |

|---|---|---|---|

| (E)-3-(benzo[d]thiazol-2-yldiazenyl)-4-hydroxy-2H-chromen-2-one | Hg²⁺ / Fe³⁺ | Colorimetric detection / Fluorescence quenching ("turn-off") | nih.gov |

| Coumarin-Schiff base | Mg²⁺ | Fluorescence enhancement ("turn-on") | scielo.org.za |

| 7-Hydroxy-4-methyl-8-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-ylimino)methyl)-2H-chromen-2-one (CTC) | Actin Protein | In-vivo tracking | nih.gov |

| 7-{[1-(2,3-Dihydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}-2H-chromen-2-one | General Labeling | Fluorescence | researchgate.net |

| 3-(4-Diethylaminocinnamoyl)coumarins | Nerve Agent Simulants (e.g., DCP) | Fluorescence quenching | nih.gov |

Recognition as a Privileged Structure in Medicinal Chemistry Research

In the field of drug discovery and medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The 4-hydroxy-2H-chromen-2-one moiety, as part of the larger family of coumarins and chromones, is widely recognized as such a scaffold. researchgate.netresearchgate.net This recognition stems from its frequent occurrence in a multitude of natural and synthetic compounds that exhibit a broad range of pharmacological properties. researchgate.netmdpi.com

The benzopyrone core is considered a privileged structural motif. core.ac.uk The rigid bicyclic system of the related chromone (B188151) scaffold has been explicitly categorized as "privileged" because its derivatives display wide biological responses, making it an important moiety in drug discovery programs. researchgate.net This concept extends to the coumarin isomers. The versatility of the 4-hydroxycoumarin scaffold allows for the creation of large, structurally diverse libraries of compounds for high-throughput screening. mdpi.com Its ability to serve as a template for designing ligands for various receptors and enzymes underscores its importance. mdpi.com

The value of this scaffold is demonstrated by the sheer number of derivatives synthesized and evaluated for different biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netresearchgate.net Medicinal chemists leverage this privileged platform to develop new lead compounds, building upon a core structure with known biological relevance and favorable physicochemical properties. mdpi.com The continuous exploration of this scaffold in contemporary research affirms its status as a cornerstone in the development of new bioactive molecules. researchgate.net

Q & A

Q. What are the standard synthetic protocols for 4-hydroxy-3-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Pechmann condensation using substituted phenols and β-keto esters under acidic conditions. For example:

- Solid-phase synthesis : Mix malonic acid and phenol derivatives in phosphorus oxychloride with ZnCl₂ as a catalyst at 80–100°C for 6–8 hours .

- Solution-phase synthesis : Ethanol or acetic acid as solvent, with H₂O₂/NaOH for cyclization (e.g., 30% H₂O₂ in ethanol at 50°C for 12 hours) .

Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (solid phase) | Higher yield |

| Catalyst | ZnCl₂ or H₂SO₄ | Faster kinetics |

| Solvent | Ethanol vs. acetic acid | Purity control |

Q. How are spectral techniques (¹H/¹³C NMR, IR) used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9.5–10.5 ppm, broad singlet). Methyl groups appear at δ 2.3–2.5 ppm .

- IR : Strong C=O stretch at ~1650 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .

Example Spectral Data :

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 6.34 (d, J=6 Hz, H-3) | Chromenone ring proton |

| ¹³C NMR | δ 177.6 (C=O) | Lactone carbonyl |

Q. What are common biological assays for evaluating 4-hydroxycoumarin derivatives?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (MIC/MBC) against gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antiviral Assays : Measure HIV-1 replication inhibition using TZM-bl cells (e.g., EC₅₀ values) .

Advanced Research Questions

Q. How can crystallographic software (SHELX) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase problem resolution via dual-space algorithms. For refinement, SHELXL optimizes hydrogen-bonding networks and thermal parameters .

- Case Study : A monoclinic crystal (space group P2₁/c) showed hydrogen bonding between O-H and carbonyl groups, confirmed via SHELXL refinement (R-factor < 0.05) .

Q. How do hydrogen-bonding patterns influence crystallization of 4-hydroxycoumarins?

- Methodological Answer : Apply graph-set analysis (Etter’s rules) to categorize motifs:

- Dimeric rings (R₂²(8)) : O-H···O interactions between hydroxyl and carbonyl groups .

- Chain motifs (C(6)) : Observed in 3-substituted derivatives with extended π-stacking .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Byproduct Control : Use scavengers (e.g., molecular sieves) to absorb excess H₂O in Pechmann condensation .

- Selective Protection : Temporarily block hydroxyl groups with acetyl to prevent unwanted cyclization .

Q. How can fluorescence spectroscopy detect metal ion interactions with 4-hydroxycoumarin probes?

- Methodological Answer :

- Pr³⁺ Detection : A thiosemicarbazone derivative shows emission enhancement at 480 nm (λₑₓ = 350 nm) in MeCN/H₂O (9:1) .

Experimental Setup :

| Parameter | Value |

|---|---|

| Solvent Ratio | 9:1 MeCN/H₂O |

| Detection Limit | 10⁻⁸ M Pr³⁺ |

Q. How to resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer :

- Statistical Validation : Use ANOVA to compare EC₅₀ values across replicates.

- Structural Analysis : Correlate activity with substituent electronic effects (e.g., nitro groups enhance antiviral potency via π-π stacking) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data for 4-hydroxycoumarin derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.